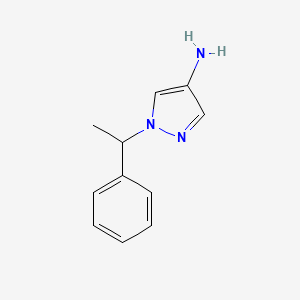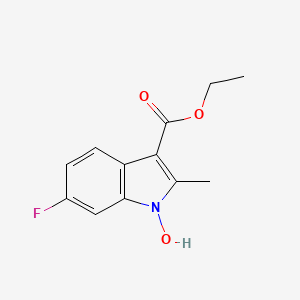
6-Fluoro-1-hidroxi-2-metil-indol-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives like Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate often involves complex chemical reactions. For instance, one method involves the addition of hydrazine hydrate to phthalic anhydride to yield an intermediate, followed by a dehydration reaction to form phthalhydrazide . Another method involves stirring Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate with dioxane and aqueous dimethylamine, heating at 70°C for 4 hours, and then precipitating the product by adding HCl solution in EtOAc .Molecular Structure Analysis
The molecular structure of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate can be represented by the SMILES string FC1=CC2=C (C=C1)C=C (C (OCC)=O)N2 . This indicates that the molecule contains a fluorine atom attached to the 6th carbon of the indole ring, a hydroxy group attached to the 1st carbon, and a methyl group attached to the 2nd carbon .Chemical Reactions Analysis
Indole derivatives, including Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate, can undergo various chemical reactions. For example, they can participate in nucleophilic addition reactions, dehydration reactions, and more . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha informado que los derivados del indol exhiben potentes propiedades antivirales. Específicamente, compuestos como los derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituido carboxilato han mostrado actividad inhibitoria contra la influenza A y otros virus . La presencia del núcleo indol contribuye a una unión de alta afinidad a múltiples receptores, lo cual es crucial para desarrollar nuevos agentes terapéuticos.
Actividad antiinflamatoria
El andamiaje del indol se encuentra en muchas moléculas de fármacos sintéticos que demuestran efectos antiinflamatorios. La complejidad estructural de los derivados del indol les permite interactuar con diversas vías biológicas, lo que podría reducir la inflamación en entornos clínicos .
Actividad anticancerígena
Los derivados del indol están siendo cada vez más reconocidos por su potencial en el tratamiento del cáncer. Pueden actuar en diferentes vías para inhibir el crecimiento de las células cancerosas, convirtiéndolos en valiosos candidatos para fármacos anticancerígenos . El 6-fluoro-1-hidroxi-2-metil-indol-3-carboxilato de etilo, con su estructura única, puede explorarse para tales aplicaciones.
Actividad antimicrobiana
La actividad antimicrobiana de los derivados del indol está bien documentada. Estos compuestos pueden ser efectivos contra un amplio espectro de microorganismos, incluidas bacterias y hongos, lo cual es esencial para desarrollar nuevos antibióticos .
Actividad antituberculosa
La tuberculosis sigue siendo un importante desafío de salud mundial, y los derivados del indol han mostrado prometedores como agentes antituberculosos. Su capacidad para atacar las bacterias que causan la tuberculosis podría conducir al desarrollo de nuevos tratamientos .
Actividad antidiabética
Los derivados del indol se han estudiado por sus propiedades antidiabéticas. Pueden influir en la secreción de insulina o la sensibilidad a la insulina, proporcionando un nuevo enfoque para el manejo de la diabetes .
Actividad antimalárica
La malaria es una enfermedad mortal causada por parásitos del género Plasmodium. Los derivados del indol tienen actividad antimalárica, ofreciendo una vía potencial para crear nuevos fármacos antimaláricos .
Actividad anticolinesterasa
Los derivados del indol también pueden servir como agentes anticolinesterasa, que se utilizan para tratar enfermedades como el Alzheimer. Funcionan inhibiendo la enzima acetilcolinesterasa, que descompone el neurotransmisor acetilcolina .
Direcciones Futuras
The future directions for research on Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years , and it is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Mecanismo De Acción
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the indole derivative.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For example, some indole derivatives have been found to have inhibitory activity against certain viruses .
Propiedades
IUPAC Name |
ethyl 6-fluoro-1-hydroxy-2-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-3-17-12(15)11-7(2)14(16)10-6-8(13)4-5-9(10)11/h4-6,16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBPRBZNIBWUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=CC(=C2)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)
![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)


![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)
![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)
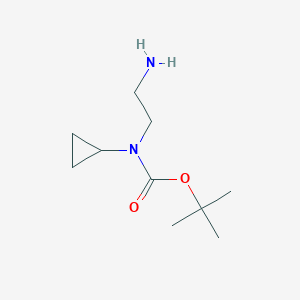
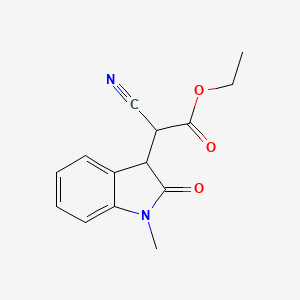
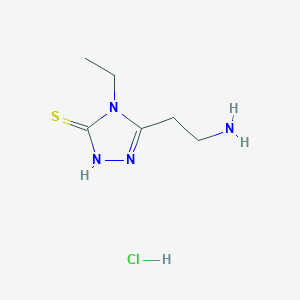

![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)
![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)
